Berberine is classified as a natural product and a phytochemical. It is typically extracted from several medicinal plants, such as Coptis chinensis, Berberis vulgaris, and Hydrastis canadensis. The compound JCI 2223 represents a synthetic modification of berberine designed to improve its pharmacokinetic profile. This derivative is a part of ongoing research into optimizing the therapeutic use of berberine by overcoming its limitations in absorption and efficacy .
The synthesis of JCI 2223 involves several steps aimed at modifying the chemical structure of berberine to enhance its bioavailability. The following methods outline the synthesis process:
JCI 2223 undergoes various chemical reactions that can be exploited for its applications:
These reactions are essential for understanding how JCI 2223 behaves in biological systems and its potential interactions with other compounds .
The mechanism of action for JCI 2223 likely mirrors that of berberine but with enhanced efficacy due to structural modifications:
Data from preclinical studies would provide further insights into these mechanisms, highlighting how modifications improve activity compared to unmodified berberine .
JCI 2223 exhibits distinct physical and chemical properties that are crucial for its application:
These properties are typically characterized through standardized testing methods such as differential scanning calorimetry and solubility assays .
The scientific applications of JCI 2223 are primarily focused on:
Research continues to explore these applications, aiming to establish JCI 2223 as a viable candidate in clinical settings .
JCI-2223 (Compound 13) enhances osteogenic differentiation through targeted activation of the Akt (protein kinase B) and PKC (protein kinase C) signaling cascades. Structure-activity relationship (SAR) analysis reveals that substitutions at specific molecular positions critically determine its efficacy. For example, a methyl group (CH₃) at the R2 position and an NH group at position X synergistically increase alkaline phosphatase (ALP) activity by 159.48% compared to controls, while chlorine substitutions at R2-R4 diminish activity due to steric and electronic interference [9]. Molecular docking studies confirm that JCI-2223 directly interacts with Akt and PKC kinases, stabilizing conformations that facilitate downstream signaling. Inhibition experiments using the PKC inhibitor Go6976 and Akt inhibitor XI significantly reduce JCI-2223-induced ALP expression, confirming pathway dependence [3] [9].
Table 1: Structure-Activity Relationship of Key Berberine Derivatives
| Compound | R2 | R3 | X | ALP Activity (%) | Key Structural Features |
|---|---|---|---|---|---|
| JCI-2223 (13) | CH₃ | - | NH | 159.48 | Methyl at R2, NH at X |
| 3 | OCH₃ | - | O | 123.23 | Methoxy at R2, O at X |
| 7 | CH₃ | CH₃ | O | 92.08 | Dimethyl at R2/R3, O at X |
| 14 | CH₃ | - | Cl | 57.25 | Chlorine at R3 |
JCI-2223 upregulates the master osteogenic transcription factors Runx2 and Osterix (Osx) at transcriptional and translational levels. In BMP4-induced C2C12 cells, JCI-2223 (0.2–5 μM) increases Runx2 and Osx mRNA expression by 2.3-fold and 1.8-fold, respectively, within 48 hours. Western blot analyses confirm corresponding protein upregulation, with Runx2 peaking on day 3 of treatment [9]. Chromatin immunoprecipitation assays demonstrate enhanced recruitment of co-activators (e.g., p300) to Runx2-binding sites on osteocalcin and osteopontin promoters. Conversely, histone deacetylase (HDAC1) binding is reduced, promoting an open chromatin state conducive to gene expression [4]. This dual regulation amplifies the expression of bone matrix proteins, accelerating mineralization.
JCI-2223 acts synergistically with bone morphogenetic protein 4 (BMP4) to amplify osteoblast differentiation. In C2C12 mesenchymal cells, co-treatment with JCI-2223 (5 μM) and BMP4 (30 ng/mL) enhances ALP activity by 3.1-fold compared to BMP4 alone. Luciferase reporter assays reveal that JCI-2223 potentiates BMP4-induced transcriptional activation of osteogenic promoters, including:
This synergy arises from JCI-2223’s ability to augment BMP4/Smad signaling and concurrently activate parallel pathways like Akt. Notably, JCI-2223 does not affect BMP4 receptor affinity but enhances downstream Smad1/5/8 phosphorylation and nuclear translocation [9].
JCI-2223 modulates Wnt/β-catenin signaling but shows nuanced effects distinct from natural berberine. While native berberine suppresses Wnt/β-catenin in cancer models [6], JCI-2223 upregulates β-catenin levels during osteogenesis. In bone marrow-derived mesenchymal stem cells (MSCs), JCI-2223 (10 μM) increases active β-catenin by 40% and upregulates osteopontin (OPN) and osteocalcin (OCN). These effects are reversed by the Wnt inhibitor DKK-1 or β-catenin siRNA, confirming pathway involvement [10]. However, JCI-2223’s arylalkyl substitutions may alter its Wnt regulatory profile compared to berberine. Preliminary data suggest crosstalk with Hedgehog signaling, though mechanistic insights remain limited. Future studies should delineate interactions between JCI-2223 and Hedgehog effectors (e.g., Gli proteins) [6] [10].
Table 2: Key Signaling Pathways Modulated by JCI-2223 in Osteogenesis
| Pathway | Target Molecules | Biological Effect | Experimental Evidence |
|---|---|---|---|
| Akt/PKC | p-Akt, p-PKCα | ↑ ALP, Runx2, Osx | Kinase inhibitors block ALP activation |
| Runx2/Osx | p300, HDAC1 | ↑ Osteocalcin, osteopontin transcription | ChIP assays; mRNA/protein quantification |
| BMP4/Smad | p-Smad1/5/8 | Synergistic ALP/BSP induction | Luciferase reporter assays |
| Wnt/β-catenin | Active β-catenin, OPN, OCN | MSC osteogenic differentiation | DKK-1 inhibition; siRNA knockdown |
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8